Pregnan-21-ol is a steroid compound belonging to the class of pregnanes, which are derivatives of the steroid hormone pregnenolone. This compound plays a significant role in various biological processes, particularly in the synthesis of steroid hormones. It is characterized by its unique molecular structure and is involved in several metabolic pathways within the human body.
Pregnan-21-ol can be derived from natural sources as well as synthesized in laboratories. In humans, it is primarily produced in the adrenal glands and gonads during the biosynthesis of steroid hormones. The compound is also available through synthetic pathways that facilitate its use in research and pharmaceutical applications.
Pregnan-21-ol is classified under steroids, specifically categorized as a C21 steroid due to its 21 carbon atoms. It is also recognized as a precursor in the biosynthesis of various steroid hormones, including progesterone and corticosteroids.
The synthesis of Pregnan-21-ol can be accomplished through several methods:
The synthesis often requires controlled conditions, including specific temperatures and pressures, particularly when using deuterated compounds to ensure selective incorporation of isotopes. Advanced catalytic systems may also be utilized for industrial production to optimize yield and purity .
Pregnan-21-ol has a complex molecular structure characterized by multiple rings typical of steroid compounds. The structural formula is represented as follows:
Pregnan-21-ol participates in various chemical reactions:
These reactions are critical for modifying the structure of Pregnan-21-ol to create derivatives with specific biological activities or for use as intermediates in pharmaceutical synthesis .
Pregnan-21-ol functions primarily through its interaction with steroid hormone receptors. Upon binding to these receptors:
Pregnan-21-ol is typically a colorless to pale yellow liquid or solid depending on its purity and form. Its solubility varies based on the solvent used but is generally soluble in organic solvents.
Key chemical properties include:
These properties are essential for understanding its behavior in biological systems and during chemical reactions .
Pregnan-21-ol has several scientific uses:
Pregnan-21-ol (C₂₁H₃₆O) is a biologically significant steroid belonging to the pregnane family, characterized by a 21-hydroxylated pregnane skeleton. Its core structure consists of the cyclopentanoperhydrophenanthrene ring system common to all steroids, with specific modifications that define its biochemical behavior. The molecular formula indicates a fully saturated pregnane nucleus with a single hydroxyl group attached at the C21 position – the terminal carbon of the ethyl side chain extending from position C17. This C21 hydroxylation is a critical structural feature shared with bioactive corticosteroids like cortisol and aldosterone, positioning pregnan-21-ol as a metabolic derivative of these hormones [2] [5].
The stereochemistry of pregnan-21-ol significantly influences its biological interactions and metabolic fate. The naturally occurring form typically exhibits the 5β-conformation (5β-pregnan-21-ol), where the A and B rings adopt a cis fusion, creating a bent molecular structure. This contrasts with the 5α-epimer (5α-pregnan-21-ol), where trans ring fusion results in a more planar configuration. The C21 hydroxyl group maintains a specific spatial orientation, often in the β-configuration, which affects its hydrogen-bonding capacity and molecular reactivity. Nuclear magnetic resonance (NMR) studies reveal characteristic chemical shifts for key protons: the C21 methylene group appears as a doublet near δ 3.6 ppm, while the C18 and C19 angular methyl groups resonate as singlets between δ 0.6-1.2 ppm. Crystallographic analyses confirm that the molecule adopts a preferential conformation where the C20-C21 bond is nearly perpendicular to the plane of ring D, positioning the hydroxyl group for optimal enzyme interactions in biological systems [5] [6].
Table 1: Structural Characteristics of Pregnan-21-ol and Related Pregnane Derivatives
Compound Name | Molecular Formula | Key Functional Groups | Ring Fusion | Biological Significance |
---|---|---|---|---|
Pregnan-21-ol | C₂₁H₃₆O | C21-OH | 5α or 5β | Metabolic intermediate |
Progesterone | C₂₁H₃₀O₂ | C3=O, Δ⁴ | 5α/5β (post-reduction) | Progestogenic hormone |
5β-Pregnane-3α,20α-diol | C₂₁H₃₆O₂ | C3α-OH, C20α-OH | 5β | Major progesterone metabolite |
Cortisol | C₂₁H₃₀O₅ | C11β-OH, C17α-OH, C20=O, C21-OH | Δ⁴ | Glucocorticoid hormone |
Tetrahydrocortisol | C₂₁H₃₄O₅ | C3α-OH, C11β-OH, C17α-OH, C20=O, C21-OH | 5β | Cortisol reduction product |
The identification of pregnan-21-ol emerged during the mid-20th century as part of broader investigations into steroid metabolism. Its discovery was intrinsically linked to the elucidation of corticosteroid catabolic pathways, which accelerated following the isolation of cortisol and cortisone in the 1930s-1940s. Early chromatographic techniques developed in the 1950s enabled the separation of complex urinary steroid metabolites, revealing numerous reduced pregnane derivatives including pregnan-21-ol. The compound was initially characterized from human pregnancy urine and adrenal extracts, where it was found in significantly elevated concentrations, suggesting its origin from placental and adrenal corticosteroid metabolism [4] [8].
A pivotal advancement came with the application of gas chromatography-mass spectrometry (GC-MS) in the 1960s, which allowed researchers to definitively identify pregnan-21-ol based on its characteristic fragmentation pattern. The mass spectrum displays a prominent molecular ion at m/z 304 (corresponding to C₂₁H₃₆O), with key fragments resulting from the loss of the C21 hydroxyl group (M-18) and cleavage of the C17-C20 bond. The historical significance of pregnan-21-ol increased with the recognition that it served as an intermediate in the diagnostic pathway for congenital adrenal hyperplasia (CAH). Prior to modern genetic testing, urinary metabolites including pregnanetriol (5β-pregnane-3α,17α,20α-triol) were measured as biomarkers for 21-hydroxylase deficiency, and pregnan-21-ol was recognized as part of this metabolic network [8] [9].
The compound also garnered attention in the pharmaceutical sector, evidenced by a 1965 patent (IL24502A) covering pregnan-21-ol esters. This patent reflected industrial interest in modifying the C21 hydroxyl group to alter the physicochemical properties of steroid molecules, potentially enhancing their bioavailability or therapeutic profile. The synthetic approaches described involved esterification of the C21 position with various acyl groups, though the biological activities of these derivatives were not extensively documented in the available literature [10].
Pregnan-21-ol functions as an intermediate metabolite in the degradation pathways of mineralocorticoids and glucocorticoids. Its formation occurs primarily in hepatic tissues through the reductive metabolism of canonical corticosteroids. The immediate precursor is 5β-tetrahydrocortisol (5β-THF), which undergoes side-chain cleavage via sequential dehydrogenase and lyase reactions. The C20-carbonyl group is first reduced to a hydroxyl group by 20α-hydroxysteroid dehydrogenase (20α-HSD), yielding a 20,21-diol intermediate. This vicinal diol then undergoes carbon-carbon bond cleavage between C20 and C21, catalyzed by a specific lyase enzyme, resulting in the formation of pregnan-21-ol (specifically 5β-pregnan-21-ol) and a C19 steroid fragment identified as 11β-hydroxyandrosterone [2] [7].
The metabolic pathway exhibits stereochemical specificity, favoring the production of the 5β-isomer over the 5α-epimer due to the predominance of 5β-reductase activity in hepatic tissue. This enzyme reduces the Δ⁴ double bond of cortisol and other Δ⁴–3-ketosteroids, yielding the bent A-ring conformation characteristic of 5β-reduced metabolites. The resulting 5β-pregnan-21-ol is then subject to further phase II metabolism, primarily conjugation with glucuronic acid at the C21 hydroxyl position. This conjugation reaction, catalyzed by UDP-glucuronosyltransferase enzymes, dramatically increases the metabolite's water solubility, facilitating its renal excretion in urine. In normal physiology, urinary levels of pregnan-21-ol conjugates remain relatively low but can increase significantly in conditions of glucocorticoid excess or impaired hepatic function [2] [5].
The compound holds particular significance in the context of congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency. In this disorder, the block in cortisol synthesis leads to accumulation of progesterone and 17-hydroxyprogesterone, which are shunted into alternative metabolic pathways. These precursors undergo reduction and side-chain cleavage to yield various pregnane derivatives, including pregnan-21-ol. Consequently, elevated levels of pregnan-21-ol and related metabolites (particularly pregnanetriol) in urine served as early diagnostic biomarkers for CAH before the advent of modern genetic testing and specific immunoassays for 17-hydroxyprogesterone. The quantification of these urinary steroid metabolites by gas chromatography-mass spectrometry (GC-MS) remains a valuable tool for comprehensive steroid profiling in endocrine disorders [8] [9].
Table 2: Metabolic Pathway Leading to Pregnan-21-ol Formation
Enzyme | Reaction Catalyzed | Substrate | Product | Tissue Localization |
---|---|---|---|---|
5β-Reductase (AKR1D1) | Δ⁴-Double bond reduction | Cortisol | 5β-Dihydrocortisol | Liver |
3α-Hydroxysteroid Dehydrogenase | 3-Ketone reduction | 5β-Dihydrocortisol | 5β-Tetrahydrocortisol (5β-THF) | Liver |
20α-Hydroxysteroid Dehydrogenase | C20 Carbonyl reduction | 5β-THF | 5β-Cortol (20α,21-diol) | Liver |
C20-C21 Lyase | Side-chain cleavage | 5β-Cortol | 5β-Pregnan-21-ol + 11β-Hydroxyandrosterone | Liver |
UDP-Glucuronosyltransferase | Glucuronide conjugation | 5β-Pregnan-21-ol | 5β-Pregnan-21-ol glucuronide | Liver endoplasmic reticulum |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7